
tert-butyl (E)-3-phenylprop-2-enoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl (E)-3-phenylprop-2-enoate and related compounds involves several steps, including asymmetric dihydroxylation and carbonyl diimidazole treatment. One method described the preparation of a related compound, where monodihydroxylation of bis-olefin was followed by treatment with 1,1'-carbonyl diimidazole, indicating a complex synthesis process that can offer high selectivity and yield under controlled conditions (Fox, Pedersen, & Warren, 2008). Another approach for the synthesis involves the reaction of tert-butoxycarbonyl diazenyl but-2-enoates with aromatic 1,2-diamines to produce quinoxalines, showcasing the versatility of this compound in synthesis (Attanasi et al., 2001).
Molecular Structure Analysis
The molecular structure of tert-butyl (E)-3-phenylprop-2-enoate and its derivatives often reveals interesting intramolecular interactions, such as edge-to-face C—H⋯π contacts, which can influence the compound's reactivity and stability. The phenyl rings in these molecules can form specific angles and distances that are crucial for understanding their chemical behavior and potential for further reactions (Fox, Pedersen, & Warren, 2008).
Chemical Reactions and Properties
Tert-butyl (E)-3-phenylprop-2-enoate participates in a variety of chemical reactions, including nucleophilic substitutions and radical reactions. These reactions can be influenced by the structure of the compound, including the presence of tert-butyloxycarbonylazo groups, which enable the generation of aryl radicals under specific conditions, showcasing the compound's versatility as a synthetic building block (Jasch, Höfling, & Heinrich, 2012).
Physical Properties Analysis
The physical properties of tert-butyl (E)-3-phenylprop-2-enoate, such as solubility, melting point, and crystal structure, are crucial for its handling and application in various chemical syntheses. For example, the crystal structure analysis can reveal the compound's conformation and intermolecular interactions, which are essential for predicting its behavior in reactions and in the solid state (Naveen et al., 2007).
Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds : tert-Butyl (E)-3-phenylprop-2-enoate has been used in the synthesis of various fluorinated compounds, which are valuable as building blocks in organic synthesis. For instance, it has been employed in the synthesis of 3-fluorofuran-2(5H)-ones, a novel fluorinated building block, through an efficient Z/E photoisomerization process followed by acid-catalyzed cyclization (Pomeisl et al., 2007).
Production of Pyrazoles : This compound has also been used in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, which are important in medicinal chemistry. The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leads to the production of these pyrazoles (Iminov et al., 2015).
Catalytic Asymmetric Synthesis : It has been utilized in catalytic asymmetric synthesis, particularly in the rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. This process yields enantioenriched tert-butyl 3,3-diarylpropanoates, which are useful in the creation of asymmetric molecules (Paquin et al., 2005).
Synthesis of Quinoxalines : In the synthesis of quinoxalines, 3-{[(tert-Butoxy)carbonyl]diazenyl}but-2-enoates, including tert-butyl (E)-3-phenylprop-2-enoate, react with aromatic 1,2-diamines to yield 3-methylquinoxaline-2-carboxylates, demonstrating its utility in heterocyclic chemistry (Attanasi et al., 2001).
In Diastereoselective Synthesis : The compound is used in diastereoselective synthesis processes. For example, it has been a key component in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, a sugar analog, through aminohydroxylation and subsequent dihydroxylation reactions (Csatayová et al., 2011).
Solid-Phase Synthesis : It has also been used in solid-phase synthesis methods, illustrating its versatility in both liquid and solid-phase organic synthesis contexts (Attanasi et al., 2001).
Propriétés
IUPAC Name |
tert-butyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKLVMVJXDFIGC-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (E)-3-phenylprop-2-enoate | |
CAS RN |
14990-09-1 | |
| Record name | NSC406319 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



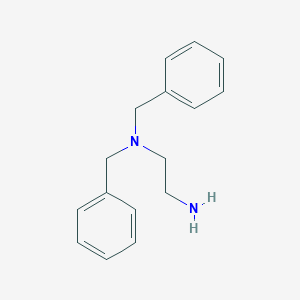
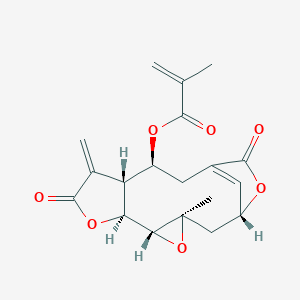
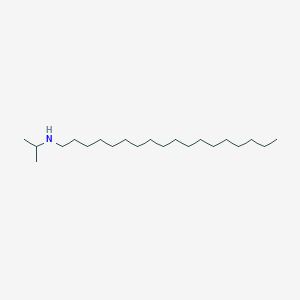
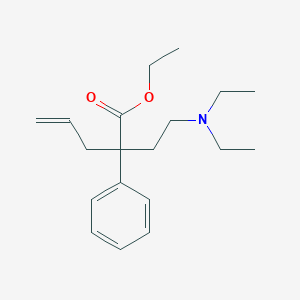
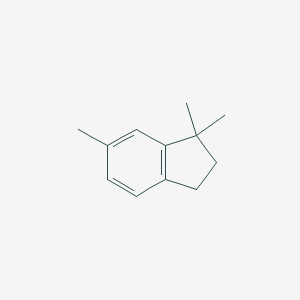
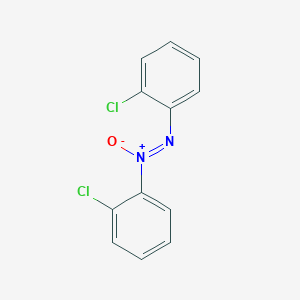

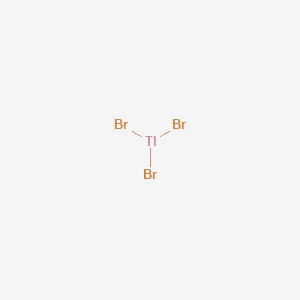
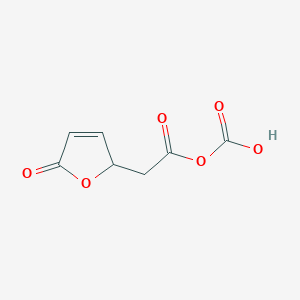

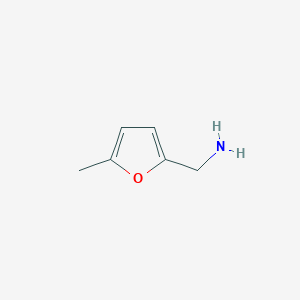

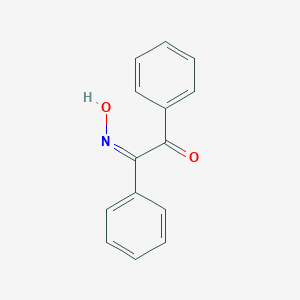
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)